4-(Benzyloxy)-3-fluorobenzaldehyde
CAS No.: 175968-61-3
Cat. No.: VC21318170
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175968-61-3 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 3-fluoro-4-phenylmethoxybenzaldehyde |
| Standard InChI | InChI=1S/C14H11FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| Standard InChI Key | UHPCUBUGXLMORP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)F |
Introduction
4-(Benzyloxy)-3-fluorobenzaldehyde, with the CAS number 175968-61-3, is a chemical compound used primarily as a medical intermediate. It is characterized by its molecular formula C14H11FO2 and is known for its application in pharmaceutical research and synthesis.
Synthesis and Applications
4-(Benzyloxy)-3-fluorobenzaldehyde is synthesized through various organic chemistry methods, often involving the protection and deprotection of functional groups. Its applications are mainly in the pharmaceutical industry, where it serves as an intermediate for synthesizing more complex molecules.
Safety and Handling
Handling of 4-(Benzyloxy)-3-fluorobenzaldehyde requires caution due to its potential chemical reactivity. General safety measures include wearing protective gloves and eyewear, and storing it away from incompatible materials.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume